4-Chloroindole (CAS 25235-85-2) solves key synthetic challenges in indole C3-functionalization.
4-Chloroindole is a halogenated indole scaffold widely utilized as a critical building block in pharmaceutical, agrochemical, and materials science synthesis. Characterized by a chlorine atom at the sterically hindered 4-position, this compound exhibits distinct electronic and spatial properties compared to its 5-, 6-, and 7-substituted isomers. In industrial procurement, 4-chloroindole is primarily sourced as a precursor for cross-coupling reactions and electrophilic aromatic substitutions at the C3 position. Its baseline value lies in its ability to grant synthetic access to 4-substituted tryptamines, complex alkaloids, and targeted kinase inhibitors where direct C4-functionalization of an unsubstituted indole is synthetically unviable [1]. Furthermore, its specific reactivity profile makes it a highly sustainable and scalable alternative to 4-bromoindole in late-stage active pharmaceutical ingredient (API) manufacturing workflows [2].
Substituting 4-chloroindole with unsubstituted indole, 4-bromoindole, or other positional chloro-isomers (e.g., 5-chloroindole) frequently leads to process failures, off-target reactivity, or severe yield drops. The 4-position is uniquely sterically hindered, which directly impacts the reactivity of the adjacent C3 position during electrophilic substitution. For instance, attempting to use 4-bromoindole in oxalyl chloride acylations often fails entirely due to excessive steric bulk and electronic deactivation, whereas 4-chloroindole proceeds smoothly[1]. Additionally, in the synthesis of symmetric indigoid dyes, 5- and 6-chloroindoles yield complex mixtures containing over 50% indirubin byproducts, while the steric constraints of 4-chloroindole enforce 100% selectivity for the indigo derivative [2]. Consequently, for pathways requiring precise C3-functionalization or specific 4-position cross-coupling, generic substitution is chemically prohibitive.
In the synthesis of psilocin and lysergic acid analogs, functionalizing the C3 position is a critical step. Research demonstrates that reacting 4-chloroindole with oxalyl chloride yields the desired 4-chloro-3-indolylglyoxylyl chloride efficiently, whereas the identical reaction using 4-bromoindole fails completely. This dramatic difference is attributed to the larger steric radius and electronic deactivation of the bromine atom at the 4-position, which blocks the adjacent C3 site from electrophilic attack under standard conditions [1].
| Evidence Dimension | Yield of 3-indolylglyoxylyl chloride intermediate |
| Target Compound Data | 73% yield |
| Comparator Or Baseline | 4-Bromoindole (0% yield / reaction failed) |
| Quantified Difference | 73% absolute yield advantage |
| Conditions | Reaction with oxalyl chloride in refluxing ether for 15 hours |
Buyers synthesizing 4-substituted tryptamines must procure 4-chloroindole to ensure viable C3-acylation, as the bromo-analog is synthetically unreactive under these conditions.
The synthesis of indigoid dyes from substituted indoles typically yields a mixture of indigo and indirubin isomers. However, the position of the halogen substituent dictates the product distribution. When subjected to Baeyer oxidation conditions, 5-chloroindole and 6-chloroindole produce mixtures containing over 50% of the indirubin byproduct. In stark contrast, 4-chloroindole yields exclusively the symmetric indigo derivative, as the steric bulk at the 4-position prevents the formation of the 3' carbonyl proximity required for indirubin formation [1].
| Evidence Dimension | Selectivity for indigo vs. indirubin byproduct |
| Target Compound Data | 100% indigo selectivity (0% indirubin) |
| Comparator Or Baseline | 5-Chloroindole (>50% indirubin byproduct) |
| Quantified Difference | Complete suppression of indirubin formation |
| Conditions | Baeyer procedure using Mo(CO)6, acetic acid, t-butanol, and cumene peroxide at 40 °C |
For materials science applications requiring pure symmetric indigo dyes, 4-chloroindole eliminates the need for costly and complex downstream isomer separation.
During the process development for the PI3Kδ inhibitor Nemiralisib, 4-chloroindole was evaluated against 4-bromoindole for the critical Suzuki-Miyaura cross-coupling step to construct the API's carbon skeleton. 4-Chloroindole was selected as the superior, more sustainable precursor. It successfully underwent cross-coupling with a complex boronic ester using an XPhos/palladium acetate catalyst system, enabling a highly efficient single-solvent (MIBK) reaction, workup, and crystallization sequence that was successfully scaled to a 13.8 kg batch [1].
| Evidence Dimension | Scalability and sustainability in late-stage cross-coupling |
| Target Compound Data | Successfully scaled to 13.8 kg batch size |
| Comparator Or Baseline | 4-Bromoindole (rejected for sustainability/efficiency issues) |
| Quantified Difference | Enabled unified single-solvent processing at multi-kilogram scale |
| Conditions | Suzuki-Miyaura coupling in MIBK/water with XPhos/Pd(OAc)2 and K3PO4 |
Demonstrates that 4-chloroindole is a process-ready, sustainable halide for multi-kilogram API manufacturing, minimizing solvent waste and simplifying purification.
Halogenation of the indole scaffold significantly alters its biological activity, particularly against pathogenic bacteria. In assays against Vibrio parahaemolyticus, 4-chloroindole demonstrated rapid bactericidal activity, causing severe membrane shrinkage and rupture within 30 minutes. It exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL, whereas unsubstituted indole showed only mild inhibitory effects with an MIC of 400 μg/mL. This confirms the necessity of the 4-chloro substitution for driving potent membrane-disrupting antivirulence activity[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against V. parahaemolyticus |
| Target Compound Data | 100 μg/mL (with bactericidal effect at 30 min) |
| Comparator Or Baseline | Unsubstituted Indole (400 μg/mL) |
| Quantified Difference | 4-fold increase in antibacterial potency |
| Conditions | Planktonic growth and biofilm assays in mLB broth at 30°C |
Validates 4-chloroindole as a superior, high-potency starting scaffold for developing novel antivirulence agents and biofilm inhibitors compared to standard indoles.
Directly leveraging its high reactivity in C3-electrophilic acylations (unlike 4-bromoindole), 4-chloroindole is the optimal starting material for synthesizing complex natural product analogs, including psilocin derivatives and ergot alkaloid frameworks[1].
As demonstrated in the synthesis of Nemiralisib, 4-chloroindole serves as a highly sustainable, process-friendly aryl halide for late-stage cross-coupling, allowing for streamlined single-solvent processing at the multi-kilogram scale [2].
Due to its unique steric constraints at the 4-position, it is the preferred precursor for synthesizing pure, symmetric indigo derivatives without the problematic >50% indirubin byproducts generated by 5- or 6-chloroindoles [3].
Utilizing its superior membrane-disrupting capabilities and 4-fold lower MIC compared to unsubstituted indole, it is a premium scaffold for medicinal chemists designing new treatments against drug-resistant nosocomial pathogens[4].
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